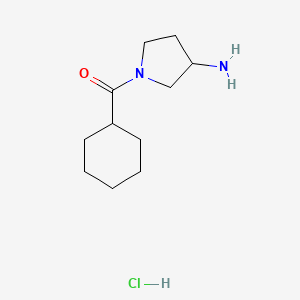![molecular formula C12H17Cl2N3 B13459464 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride CAS No. 2901106-39-4](/img/structure/B13459464.png)
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride is a chemical compound with the molecular formula C12H15N3. It is a derivative of benzimidazole and pyrrolidine, and it is often used in scientific research due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride typically involves the alkylation of azoles such as pyrazoles, imidazoles, and triazoles with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the compound in yields ranging from 16% to 65% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for higher yields and purity.
Analyse Chemischer Reaktionen
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-[(pyrrolidin-2-yl)methyl]-1H-1,3-benzodiazole dihydrochloride can be compared with other similar compounds, such as:
1-methyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole dihydrochloride: This compound has a similar structure but differs in its methylation pattern.
1-[(pyrrolidin-2-yl)methyl]-1H-pyrazole dihydrochloride: This compound has a pyrazole ring instead of a benzimidazole ring.
Eigenschaften
CAS-Nummer |
2901106-39-4 |
|---|---|
Molekularformel |
C12H17Cl2N3 |
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
1-(pyrrolidin-2-ylmethyl)benzimidazole;dihydrochloride |
InChI |
InChI=1S/C12H15N3.2ClH/c1-2-6-12-11(5-1)14-9-15(12)8-10-4-3-7-13-10;;/h1-2,5-6,9-10,13H,3-4,7-8H2;2*1H |
InChI-Schlüssel |
GAWLFPJOLZEMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CN2C=NC3=CC=CC=C32.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium(1+) 7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13459383.png)
![Methyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B13459392.png)

![benzyl N-[2-hydroxy-1-(1-hydroxycyclopropyl)ethyl]carbamate](/img/structure/B13459398.png)
![Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B13459406.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B13459434.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(thiophen-2-yl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13459437.png)

![3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride](/img/structure/B13459454.png)
![[1-(1H-pyrazol-1-yl)cyclopropyl]methanol](/img/structure/B13459456.png)


